molecular formula C11H20ClN3O2 B13970271 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea CAS No. 33021-95-3

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea

Cat. No.: B13970271
CAS No.: 33021-95-3
M. Wt: 261.75 g/mol
InChI Key: LQLUPFNKVIUCFJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, an ethylcyclohexyl group, and a nitrosourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 4-ethylcyclohexyl isocyanate, followed by nitrosation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the rate of nitrosation and to ensure the stability of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea moiety to amines.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, which can lead to the formation of cross-links and subsequent disruption of DNA replication and transcription. This compound targets rapidly dividing cells, making it a potential candidate for cancer treatment. The molecular pathways involved include the activation of DNA damage response mechanisms and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
  • 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
  • 1-(2-Chloroethyl)-3-(4-isopropylcyclohexyl)-1-nitrosourea

Uniqueness

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group on the cyclohexyl ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

33021-95-3

Molecular Formula

C11H20ClN3O2

Molecular Weight

261.75 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea

InChI

InChI=1S/C11H20ClN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16)

InChI Key

LQLUPFNKVIUCFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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